molecular formula C13H16BrNO B582223 5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-92-0

5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]

Katalognummer: B582223
CAS-Nummer: 1258430-92-0
Molekulargewicht: 282.18 g/mol
InChI-Schlüssel: WAZOPGJVADVJSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran]: is a chemical compound with the molecular formula C₁₃H₁₆BrNO It is characterized by a spiro structure, which means it has two rings that share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Spiro Formation: The spiro linkage is formed by reacting the azepane ring with an isobenzofuran derivative under specific conditions.

    Bromination: The final step involves the bromination of the spiro compound to introduce the bromine atom at the 5’ position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom in 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Depending on the specific oxidizing or reducing agents used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.

Biology and Medicine:

    Pharmacological Research:

Industry:

    Material Science: Possible applications in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure could influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Spiro[cyclohexane-1,1’-isobenzofuran]: Similar spiro structure but lacks the azepane ring and bromine atom.

    5’-Chloro-3’H-spiro[azepane-4,1’-isobenzofuran]: Similar structure with a chlorine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom at the 5’ position and the azepane ring distinguishes 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] from other spiro compounds. This unique structure may confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

1258430-92-0

Molekularformel

C13H16BrNO

Molekulargewicht

282.18 g/mol

IUPAC-Name

5-bromospiro[3H-1-benzofuran-2,4'-azepane]

InChI

InChI=1S/C13H16BrNO/c14-11-2-3-12-10(8-11)9-13(16-12)4-1-6-15-7-5-13/h2-3,8,15H,1,4-7,9H2

InChI-Schlüssel

WAZOPGJVADVJSD-UHFFFAOYSA-N

SMILES

C1CC2(CCNC1)C3=C(CO2)C=C(C=C3)Br

Kanonische SMILES

C1CC2(CCNC1)CC3=C(O2)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.